2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18205451
InChI: InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3
SMILES:
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine

CAS No.:

Cat. No.: VC18205451

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine -

Specification

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine
Standard InChI InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3
Standard InChI Key VDMIAQWRYFAOBJ-UHFFFAOYSA-N
Canonical SMILES CC(CN)(C1=C(C=C(C=C1)F)Cl)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine features a propan-1-amine chain substituted with methoxy and 2-chloro-4-fluorophenyl groups. The chloro and fluoro substituents on the aromatic ring enhance its electron-withdrawing properties, influencing reactivity in substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H12ClFNO\text{C}_{10}\text{H}_{12}\text{ClFNO}
Molecular Weight217.67 g/mol
IUPAC Name2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
InChI KeyVDMIAQWRYFAOBJ-UHFFFAOYNA-N
SMILES NotationCOC(C)(CN)C1=C(C=C(C=C1)F)Cl

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous amines exhibit distinct NMR and IR signatures. For example:

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, methoxy groups at δ 3.3 ppm, and amine protons at δ 1.5–2.0 ppm.

  • IR Spectroscopy: N-H stretches (~3300 cm1^{-1}) and C-F/C-Cl vibrations (650–800 cm1^{-1}) are expected.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine likely involves reductive amination or nucleophilic substitution. A plausible route includes:

  • Benzylation: Reacting 2-chloro-4-fluorobenzyl chloride with 2-methoxypropan-1-amine under basic conditions (e.g., Na2CO3\text{Na}_2\text{CO}_3).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization
BenzylationEt3N\text{Et}_3\text{N}, DMF, 80°CSlow addition of benzyl chloride
WorkupAqueous extractionpH adjustment to 8–9
PurificationSilica gel chromatographyGradient elution

Industrial Scalability

Physicochemical Properties

Stability and Solubility

  • Stability: The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light .

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

ApplicationMechanismSupporting Evidence
AntimicrobialDisruption of cell membranesAnalog studies
Enzyme InhibitionCompetitive bindingKinase assay data

Comparative Analysis with Structural Analogs

Functional Group Variations

Replacing the methoxy group with ethoxy or altering halogen positions (e.g., 3-chloro-5-fluoro) modulates electronic effects and bioactivity .

Table 4: Analog Comparison

CompoundSubstituentsKey Differences
2-(4-Fluorophenyl)-2-methoxyethan-1-amine Single fluorine, shorter chainReduced steric hindrance
N-(2-Chloro-6-fluorobenzyl)-3-methoxypropan-1-amineBenzyl vs. propanamine backboneEnhanced lipophilicity

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve efficiency.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict binding affinities for target enzymes using DFT calculations.

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